Mal-amido-PEG8-NHS ester (CAS 756525-93-6) is a highly pure, heterobifunctional crosslinker featuring a thiol-reactive maleimide group and an amine-reactive N-hydroxysuccinimide (NHS) ester, separated by a discrete 8-unit polyethylene glycol (PEG8) spacer . With a defined molecular weight of 689.71 g/mol and an extended spacer length of 39.2 Å, this reagent is purpose-built for advanced bioconjugation workflows where spatial separation is critical. Unlike traditional aliphatic linkers, the hydrophilic PEG8 chain fundamentally alters the physicochemical profile of the linker, significantly enhancing aqueous solubility and mitigating the risk of biomolecular aggregation during conjugation . For procurement and material selection, this compound serves as a critical bridge when steric separation and conjugate stability are paramount, offering a precise balance between spacer length and solubilizing power to ensure reproducible manufacturing yields .
Substituting Mal-amido-PEG8-NHS ester with traditional non-PEGylated aliphatic crosslinkers (such as SMCC) or polydisperse PEG mixtures frequently results in costly process failures during downstream bioconjugation[1]. Aliphatic linkers possess short, rigid, and highly hydrophobic spacer arms that often induce severe protein aggregation and precipitation, particularly when targeting high drug-to-antibody ratios (DAR) or coupling bulky payloads[1]. Furthermore, utilizing shorter discrete PEGs (e.g., PEG2 or PEG4) may provide insufficient steric relief for large macro-biomolecules, leading to low conjugation yields due to steric clash . Conversely, employing polydisperse PEG mixtures introduces unacceptable batch-to-batch variability in molecular weight, compromising the analytical reproducibility required for clinical-grade therapeutic development .
Mal-amido-PEG8-NHS ester provides an extended spacer length of 39.2 Å, which is critical for overcoming steric hindrance when crosslinking large macromolecules or attaching bulky payloads . In direct comparison, the industry-standard aliphatic crosslinker SMCC offers a minimal spacer length of only 8.3 Å . This nearly 5-fold increase in bridging distance ensures that the conjugated functional groups or payloads remain highly accessible and do not interfere with the binding affinity or tertiary structure of the carrier protein .
| Evidence Dimension | Extended spacer length (Angstroms) |
| Target Compound Data | 39.2 Å (Mal-amido-PEG8-NHS ester) |
| Comparator Or Baseline | 8.3 Å (SMCC) |
| Quantified Difference | +30.9 Å extended bridging distance |
| Conditions | Theoretical extended conformation modeling for crosslinker spacer arms |
Procuring a linker with a 39.2 Å spacer is essential when conjugating bulky enzymes or antibodies where short linkers cause steric clash and reduce biological activity.
The incorporation of the discrete PEG8 chain in Mal-amido-PEG8-NHS ester dramatically improves the hydrophilicity of the crosslinker, directly translating to enhanced aqueous solubility of the final bioconjugate . When synthesizing antibody-drug conjugates (ADCs) with hydrophobic payloads, traditional linkers like SMCC frequently trigger protein precipitation at Drug-to-Antibody Ratios (DAR) greater than 3 [1]. The PEG8 spacer masks payload hydrophobicity, enabling the formulation of stable ADCs with higher DARs without inducing target protein aggregation or requiring excessive organic co-solvents during the coupling reaction[1].
| Evidence Dimension | Aggregation propensity during high-DAR conjugation |
| Target Compound Data | Maintains conjugate solubility at elevated DARs (PEG8 spacer) |
| Comparator Or Baseline | Severe aggregation/precipitation at DAR > 3 (SMCC / aliphatic linkers) |
| Quantified Difference | Significant reduction in high molecular weight (HMW) aggregate formation |
| Conditions | Aqueous bioconjugation buffers (e.g., PBS, pH 7.2-7.5) with hydrophobic payloads |
Selecting a PEG8-based linker over an aliphatic alternative minimizes costly batch losses due to protein precipitation during late-stage bioconjugation.
The heterobifunctional nature of Mal-amido-PEG8-NHS ester allows for highly controlled, sequential conjugation protocols [1]. The maleimide group exhibits rapid and highly specific reactivity toward sulfhydryl (thiol) groups at a near-neutral pH of 6.5 to 7.5, operating at a reaction rate approximately 1,000 times faster than its reaction with primary amines[1]. This stark kinetic differentiation enables orthogonal coupling strategies, allowing buyers to design two-step conjugation workflows that prevent unwanted cross-polymerization and ensure a 1:1 defined linkage between two distinct biomolecules, a level of control impossible with homobifunctional alternatives [1].
| Evidence Dimension | Reaction specificity rate ratio (Thiols vs. Amines) |
| Target Compound Data | ~1,000-fold faster reaction with thiols at pH 7.0 (Maleimide group) |
| Comparator Or Baseline | Non-specific homobifunctional crosslinkers (e.g., DSS or BS3) |
| Quantified Difference | Absolute chemoselectivity for sequential orthogonal coupling |
| Conditions | Aqueous buffer, pH 6.5–7.5 (Maleimide reaction phase) |
This kinetic specificity is critical for procurement teams sourcing reagents for precise, reproducible heteroconjugate manufacturing without cross-reactivity.
Where this compound is the right choice for linking highly hydrophobic cytotoxic payloads to monoclonal antibodies, as the PEG8 spacer prevents protein aggregation and allows for higher drug-to-antibody ratios (DAR) compared to SMCC . The 39.2 Å spacer ensures the payload does not sterically hinder the antibody's antigen-binding domains .
Where this compound is the right choice for bridging E3 ligase ligands and target protein binders, providing a defined 39.2 Å spatial separation that optimizes ternary complex formation without introducing the lipophilicity of alkyl chains . The discrete PEG8 length offers strict batch-to-batch reproducibility crucial for pharmacological profiling .
Where this compound is the right choice for tethering targeting peptides or antibodies to amine-modified silica or lipid nanoparticles. The extended PEG8 chain extends the targeting ligand beyond the nanoparticle's hydration layer, significantly improving receptor binding efficiency compared to shorter PEG2 or PEG4 alternatives .